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molecular formula C14H12N4O6 B8539938 Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Cat. No. B8539938
M. Wt: 332.27 g/mol
InChI Key: NYGYORXJYHUSOR-UHFFFAOYSA-N
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Patent
US08487116B2

Procedure details

To a 3-necked 2-L flask fitted with a mechanical stirrer and a nitrogen inlet were charged the aminoindazole carbamate (94.5 g, 1.0 equiv.), N,N′-disuccinimidyl carbonate (113.8 g, 1.07 eq), and dry acetonitrile (950 mL, KF=0.06%). Pyridine (32.8 g, 1.0 eq) was added to the mixture and it was heated to 40° C. and stirred for 15 h during which time a solid precipitated. The solid was filtered, washed with fresh dry acetonitrile (3×100 mL), and dried in a vacuum oven at 40° C. to afford 130.1 g (92.9% potency adjusted) of the activated succinimidyl carbamate as a light brown solid.
Name
aminoindazole carbamate
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[NH2:2].N[C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][N:7]=1.[CH2:15]1[C:20](=[O:21])[N:19]([O:22][C:23](ON2C(=O)CCC2=O)=[O:24])[C:17](=[O:18])[CH2:16]1.N1C=CC=C[CH:34]=1>C(#N)C>[CH3:34][O:4][C:1]([N:2]1[C:13]2[C:14](=[C:9]([NH:8][C:23]([O:22][N:19]3[C:20](=[O:21])[CH2:15][CH2:16][C:17]3=[O:18])=[O:24])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[N:7]1)=[O:3] |f:0.1|

Inputs

Step One
Name
aminoindazole carbamate
Quantity
94.5 g
Type
reactant
Smiles
C(N)(O)=O.NC1=NNC2=CC=CC=C12
Name
Quantity
113.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 15 h during which time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked 2-L flask fitted with a mechanical stirrer and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with fresh dry acetonitrile (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)N1N=CC2=C(C=CC=C12)NC(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130.1 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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